molecular formula C13H12ClNO B6259216 6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1401895-24-6

6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6259216
CAS No.: 1401895-24-6
M. Wt: 233.7
InChI Key:
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Description

6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a synthetic organic compound characterized by a spirocyclic structure. This compound features a 4-chlorophenyl group, an oxaspiro ring system, and a carbonitrile functional group. The unique structural arrangement of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the 4-chlorophenyl and carbonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzyl cyanide with a suitable diol can lead to the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The carbonitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its combination of a spirocyclic ring system with a 4-chlorophenyl and carbonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

1401895-24-6

Molecular Formula

C13H12ClNO

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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